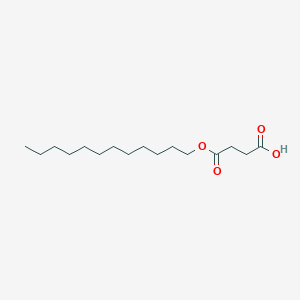

Monolauryl succinate

Description

Properties

CAS No. |

21668-03-1 |

|---|---|

Molecular Formula |

C16H30O4 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

4-dodecoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h2-14H2,1H3,(H,17,18) |

InChI Key |

LWYAUHJRUCQFCX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCC(=O)O |

Pictograms |

Irritant |

Synonyms |

monododecyl succinate monolauryl succinate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares monolauryl succinate with structurally related lauryl esters and surfactants:

Research Findings and Gaps

- Efficacy in Drug Delivery: this compound’s ester linkage may offer pH-responsive dissolution similar to HPMCAS, but its smaller molecular size could limit sustained-release capabilities .

- Antimicrobial Potential: Lauryl-based compounds like monolauryl phosphate exhibit antimicrobial activity, but this compound’s efficacy in this area remains unexplored .

- Toxicity Profile : Structural analogs such as Polyoxyl Lauryl Ether show low toxicity, while sulfate derivatives require careful formulation to mitigate irritancy .

Preparation Methods

Catalyst-Based Esterification

The most widely reported method involves reacting lauryl alcohol with maleic anhydride in the presence of anhydrous sodium acetate as a catalyst. The reaction proceeds under nitrogen atmosphere to prevent oxidation, with a molar ratio of lauryl alcohol to maleic anhydride ranging from 1:1 to 1:1.5 .

Procedure :

-

Reactor Setup : A four-necked flask equipped with a stirrer, reflux condenser, and thermometer is charged with lauryl alcohol (18.6 g, 0.1 mol), maleic anhydride (10.78 g, 0.11 mol), and anhydrous sodium acetate (0.1 g).

-

Reaction Conditions : The mixture is purged with nitrogen for 10 minutes, heated to 85°C , and stirred for 2 hours .

-

Purification : The crude product is washed sequentially with water and petroleum ether to remove unreacted starting materials and byproducts, followed by drying to yield dodecyl maleic acid monoester.

This method achieves high conversion rates due to the catalytic activity of sodium acetate, which facilitates proton transfer during esterification.

Sodium Salt Conversion

The monoester is subsequently converted to its sodium salt to enhance solubility and stability:

-

Alkaline Treatment : The monoester (14.2 g) is dissolved in acetone (40 mL) and treated with a 25% NaOH solution (8 g) at 60°C for 0.5 hours .

-

Isolation : Cooling the mixture to room temperature precipitates the sodium salt, which is filtered and dried.

Alternative Synthesis Approaches

Continuous Flow Reactors

Innovative reactor designs, such as static mixers and high-gravity reactors , have been proposed for monoester production. These systems enhance mass transfer and reduce reaction times:

-

Static Mixer : Pre-mixes reactants before entering the main reactor.

-

High-Gravity Reactor : Operates at 300–600 rpm to create thin liquid films, improving vapor-liquid separation and yield.

Purification and Isolation Techniques

Solvent Washing

Crude monolauryl succinate is typically washed with water to remove residual maleic acid and petroleum ether to eliminate unreacted lauryl alcohol.

Crystallization

Cooling the reaction mixture to 0°C precipitates the product, which is then filtered. Recrystallization in ethanol further enhances purity.

Comparative Analysis of Methods

| Parameter | Catalyst-Based | Catalyst-Free |

|---|---|---|

| Catalyst | Anhydrous sodium acetate | None |

| Temperature | 85°C | 90–120°C |

| Reaction Time | 2 hours | 1–2 hours |

| Yield | Not reported | 82–83% |

| Purity | >95% (estimated) | 99.3% |

The catalyst-free method offers higher purity and avoids catalyst removal steps, but its applicability to lauryl alcohol requires further validation.

Q & A

Q. What are the standard experimental protocols for synthesizing monolauryl succinate with high purity?

Methodological Answer: Synthesis typically involves esterification between lauryl alcohol and succinic anhydride under controlled conditions. Key parameters include molar ratios (e.g., 1:1 to 1:1.5), catalyst type (e.g., sulfuric acid or lipases), temperature (60–100°C), and reaction time (4–12 hours). Purification steps may involve solvent extraction, recrystallization, or column chromatography. Experimental designs should include controls for side reactions (e.g., di-ester formation) and validate purity via techniques like HPLC or titration .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structural and purity attributes?

Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) confirms ester bond formation (C=O stretch at ~1730 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H and ¹³C) identifies proton environments and carbon backbone. High-performance liquid chromatography (HPLC) with UV detection quantifies purity, while gas chromatography (GC) monitors residual reactants. Scanning electron microscopy (SEM) may assess crystallinity if applicable, as seen in analogous succinate ester studies .

Q. What are the critical parameters influencing the esterification yield of this compound?

Methodological Answer: Yield is highly dependent on reactant molar ratios, catalyst concentration (0.5–2% w/w), and temperature. Water removal (e.g., molecular sieves or azeotropic distillation) prevents hydrolysis. A full factorial design (e.g., 3 factors at 3 levels) can systematically evaluate interactions between parameters, with ANOVA identifying statistically significant variables (p < 0.05). Replicates ensure reproducibility .

Advanced Research Questions

Q. How can researchers employ factorial design to optimize reaction parameters for this compound synthesis?

Methodological Answer: A three-factor, three-level full factorial design (3³) tests variables like temperature (60°C, 80°C, 100°C), catalyst concentration (0.5%, 1%, 2%), and molar ratio (1:1, 1:1.2, 1:1.5). Response surface methodology (RSM) models nonlinear relationships, while ANOVA distinguishes main effects from interactions. Software tools (e.g., Minitab, Design-Expert) automate data analysis and predict optimal conditions .

Q. How to analyze contradictory data on this compound's solubility in different solvent systems?

Methodological Answer: Resolve discrepancies by standardizing solvent purity, temperature (e.g., 25°C ± 0.5°C), and equilibration time. Use a systematic solubility screen (e.g., water, ethanol, hexane, DMSO) with gravimetric or UV-vis quantification. Statistical tools (e.g., Tukey’s HSD test) compare means across solvents. Transparent reporting of experimental conditions, as emphasized in synthesis-ready research guidelines, minimizes reproducibility issues .

Q. What mechanistic studies elucidate the esterification kinetics between lauryl alcohol and succinic anhydride?

Methodological Answer: Conduct time-course experiments under varying temperatures (40–100°C) to derive rate constants. Fit data to kinetic models (e.g., pseudo-first-order or Langmuir-Hinshelwood). Arrhenius plots (ln k vs. 1/T) determine activation energy. In situ FTIR or NMR monitors real-time conversion, while density functional theory (DFT) simulations predict transition states .

Q. How to design comparative studies between this compound and other alkyl succinate esters (e.g., monostearyl or monocetyl succinate)?

Methodological Answer: Use matched experimental designs (identical catalysts, temperatures, and characterization methods) to isolate structural effects (alkyl chain length). Compare properties like melting point, solubility, and hydrolytic stability. Multivariate analysis (e.g., PCA) identifies key differences. Reference analogous studies on poly(butylene succinate) for methodological frameworks .

Methodological Considerations

- Data Contradiction Analysis : Employ meta-analysis frameworks to reconcile conflicting results, emphasizing transparency in raw data and metadata sharing (e.g., via repositories like Zenodo) .

- Reproducibility : Adhere to synthesis-ready research guidelines, including detailed protocols, instrument calibration records, and open-access data .

- Ethical Reporting : Disclose limitations (e.g., side reactions, solvent toxicity) and avoid selective data presentation to maintain academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.